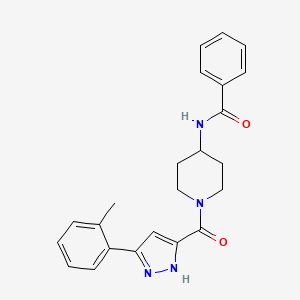![molecular formula C17H24O5 B11198351 3-{4-Hydroxy-5,7-dimethyl-3-methylidene-2-oxo-2H,3H,3AH,4H,5H,8H,8AH-cyclohepta[B]furan-6-YL}propyl acetate](/img/structure/B11198351.png)
3-{4-Hydroxy-5,7-dimethyl-3-methylidene-2-oxo-2H,3H,3AH,4H,5H,8H,8AH-cyclohepta[B]furan-6-YL}propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inulicin is a sesquiterpene lactone isolated from the epigeal part of Inula japonica Thunb. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, cardioprotective, antiangiogenic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Inulicin can be synthesized through various chemical reactions. One method involves the extraction and separation of inula flowers. The compound is obtained by isolating the sesquiterpene lactone from the plant material .
Industrial Production Methods
Industrial production of inulicin typically involves large-scale extraction from Inula japonica. The process includes harvesting the plant, drying, and then using solvents to extract the active compound. The extract is then purified through various chromatographic techniques to obtain high-purity inulicin .
Chemical Reactions Analysis
Types of Reactions
Inulicin undergoes several types of chemical reactions, including:
Oxidation: Inulicin can be oxidized to form various derivatives.
Reduction: Hydrogenation of inulicin over an Adams platinum catalyst in ethanol produces dihydroinulicin.
Substitution: Inulicin forms a monoacetyl derivative when reacted with acetic anhydride in pyridine.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Adams platinum catalyst in ethanol.
Substitution: Acetic anhydride in pyridine.
Major Products
Dihydroinulicin: Formed by hydrogenation.
Monoacetyl derivative: Formed by acetylation.
Various oxidized products: Formed by oxidation reactions.
Scientific Research Applications
Inulicin has a wide range of applications in scientific research:
Chemistry: Used in compound screening libraries and metabolomics studies.
Biology: Exhibits inhibitory properties against various biological targets.
Medicine: Shows potential as an anticancer agent by inhibiting angiogenesis and lung cancer cell proliferation. .
Industry: Used in the development of pharmaceuticals and as a natural skin-lightening agent by reducing melanogenesis
Mechanism of Action
Inulicin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits NF-kappaB activity and suppresses the inflammatory gene COX-2.
Anticancer: Regulates VEGFR-Src-FAK signaling, promoting apoptosis in lung cancer cells when combined with gemcitabine.
Cardioprotective: Modulates VEGF signaling and angiogenesis, providing protection against chronic ischemia
Comparison with Similar Compounds
Inulicin is unique among sesquiterpene lactones due to its specific biological activities and molecular structure. Similar compounds include:
Deacetylinulicin: Another sesquiterpene lactone isolated from Inula japonica.
Britannilactone: Shares structural similarities but differs in biological activity.
Other sesquiterpene lactones: Such as those found in other Inula species, which may have varying degrees of biological activity.
Inulicin stands out due to its potent anti-inflammatory, anticancer, and cardioprotective properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(4-hydroxy-5,7-dimethyl-3-methylidene-2-oxo-4,5,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)propyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-9-8-14-15(11(3)17(20)22-14)16(19)10(2)13(9)6-5-7-21-12(4)18/h10,14-16,19H,3,5-8H2,1-2,4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVABRCMWRXFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(CC(=C1CCCOC(=O)C)C)OC(=O)C2=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11198269.png)
![N-(3,4-dimethoxyphenethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11198277.png)
![N-(4-ethylphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11198283.png)
![N-(4-ethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11198287.png)
![2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11198291.png)
![5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11198295.png)
![5-amino-N-(3-methylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11198299.png)
![N-(4-fluorobenzyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11198301.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B11198305.png)

![Methyl 5'-amino-6'-cyano-1-[(2-fluorophenyl)methyl]-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-B]pyran]-3'-carboxylate](/img/structure/B11198312.png)

![1'-methyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11198327.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B11198334.png)
